molecular formula C18H18ClN3O2S B12721865 1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-diethyl- CAS No. 149338-24-9

1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-diethyl-

Cat. No.: B12721865
CAS No.: 149338-24-9
M. Wt: 375.9 g/mol
InChI Key: KVVFJDIBNWAMTP-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenediamine core substituted with a chloro-nitrobenzo(b)thienyl group and diethylamine groups. Its molecular formula is C16H14ClN3O2S, and it has a molecular weight of 347.825 g/mol .

Preparation Methods

The synthesis of 1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- involves several steps:

    Starting Materials: The synthesis begins with 1,4-benzenediamine and 5-chloro-2-nitrobenzo(b)thiophene.

    Reaction Conditions: The reaction typically involves the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-).

    Major Products: The major products formed from these reactions include various substituted benzenediamines and benzo(b)thiophenes.

Scientific Research Applications

1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

1,4-Benzenediamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- can be compared with other similar compounds:

Properties

CAS No.

149338-24-9

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.9 g/mol

IUPAC Name

1-N-(5-chloro-2-nitro-1-benzothiophen-3-yl)-4-N,4-N-diethylbenzene-1,4-diamine

InChI

InChI=1S/C18H18ClN3O2S/c1-3-21(4-2)14-8-6-13(7-9-14)20-17-15-11-12(19)5-10-16(15)25-18(17)22(23)24/h5-11,20H,3-4H2,1-2H3

InChI Key

KVVFJDIBNWAMTP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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